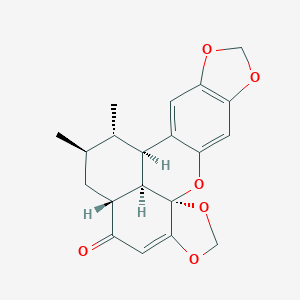
1-Naphthalenamine, 2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, 2,4-dinitro- is a chemical compound belonging to the family of nitroanilines. It is commonly used in the synthesis of dyes, pigments, and pharmaceuticals. This compound has also been found to exhibit biological activity, making it a subject of interest in medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 1-Naphthalenamine, 2,4-dinitro- typically involves the nitration of 1-naphthylamine. One common method is the direct nitration of 1-naphthylamine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring .
Industrial production methods often involve a one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions. This method is advantageous due to its high atom economy and reduced environmental impact .
Analyse Des Réactions Chimiques
1-Naphthalenamine, 2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amino derivatives and other substituted naphthalenes .
Applications De Recherche Scientifique
1-Naphthalenamine, 2,4-dinitro- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Naphthalenamine, 2,4-dinitro- involves its interaction with molecular targets such as tubulin proteins. This interaction inhibits the polymerization of microtubules, which is crucial for cell division and other cellular processes. The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
1-Naphthalenamine, 2,4-dinitro- can be compared with other nitroaniline derivatives such as:
- 2,4-Dinitro-1-naphthalenamine
- 2-Amino-4-nitro-1-naphthalenamine
- 4-Nitro-N-methylaniline derivatives
These compounds share similar structural features but differ in their functional groups and reactivity. The unique positioning of the nitro groups in 1-Naphthalenamine, 2,4-dinitro- contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
2,4-dinitronaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLUEQYSSXEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291575 |
Source


|
| Record name | 1-Naphthalenamine, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-24-8 |
Source


|
| Record name | 2,4-Dinitro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenamine, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)






